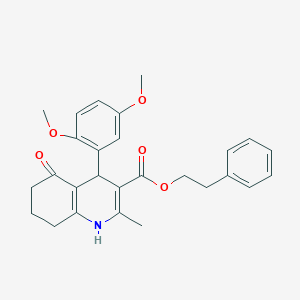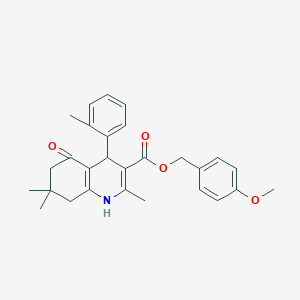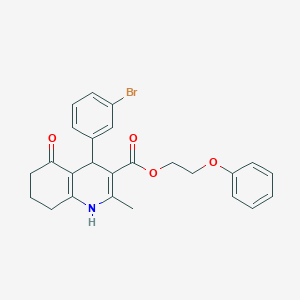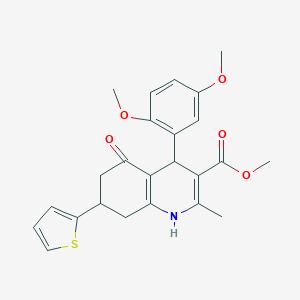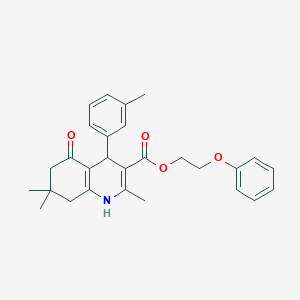![molecular formula C19H15ClN4O4S2 B394951 methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 374770-78-2](/img/structure/B394951.png)
methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate is a complex organic compound that features a pyridine ring, a thiazole moiety, and various functional groups such as cyano, oxo, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the pyridine ring, followed by the introduction of the thiazole moiety and other functional groups. Common reagents used in these steps include various chlorinating agents, cyanating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic ring.
科学研究应用
Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with DNA or proteins involved in cell signaling pathways, resulting in changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group.
Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities and biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of both a pyridine ring and a thiazole moiety, along with the cyano and sulfanyl groups, provides a versatile platform for chemical modifications and potential biological activities that are not commonly found in other compounds.
属性
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-28-18(27)15-14(10-2-4-11(20)5-3-10)12(8-21)17(24-16(15)26)30-9-13(25)23-19-22-6-7-29-19/h2-7,14-15H,9H2,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMUCIDLSBERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
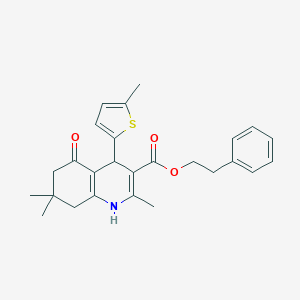
![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394872.png)
![N-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}acetamide](/img/structure/B394874.png)
![3-(4-Propoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline](/img/structure/B394875.png)
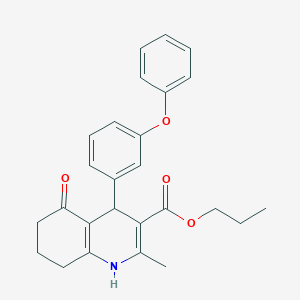
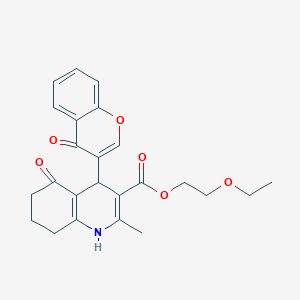
![7-(4-chlorophenyl)-1,3-dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B394882.png)
